molecular formula C20H40N6O8S B1672425 Guanadrel (Sulfate) CAS No. 22195-34-2

Guanadrel (Sulfate)

Katalognummer: B1672425
CAS-Nummer: 22195-34-2
Molekulargewicht: 524.6 g/mol
InChI-Schlüssel: RTEVGQJRTFFMLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guanadrel sulfate is an antihypertensive agent primarily used to manage high blood pressure. It functions as a postganglionic adrenergic blocking agent, which means it inhibits the release of norepinephrine from nerve endings, leading to reduced arteriolar vasoconstriction . This compound is known for its efficacy in controlling hypertension and has been a valuable addition to the pharmacological arsenal against cardiovascular diseases.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Guanadrelsulfat beinhaltet die Reaktion von (1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidin mit Schwefelsäure. Der Prozess umfasst typischerweise folgende Schritte:

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Guanadrelsulfat ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt. Die Reaktionsbedingungen, wie z.B. Temperatur, Druck und Lösungsmittelwahl, werden sorgfältig gesteuert, um die Effizienz zu maximieren und Verunreinigungen zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Guanadrelsulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation oxidierte Derivate und durch Reduktion reduzierte Derivate gebildet werden .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Guanadrel sulfate acts as a peripheral sympathetic inhibitor, specifically targeting adrenergic neurons. It is structurally similar to guanethidine but has distinct advantages, including a more favorable side effect profile and rapid onset of action. The drug's half-life is approximately 10 hours, which allows for flexible dosing regimens.

Clinical Applications

2.1 Hypertension Management

Guanadrel sulfate has been primarily utilized in treating mild to moderate hypertension, particularly in patients who are resistant to or intolerant of other antihypertensive medications.

  • Efficacy : In a study involving 199 outpatients with varying degrees of hypertension, guanadrel was effective across all levels, demonstrating significant reductions in diastolic blood pressure without major adverse effects .
  • Dosage and Titration : Low doses (10-30 mg/day) have been shown to provide satisfactory results with minimal side effects . In cases where patients were previously resistant to other medications, guanadrel proved beneficial when administered as step-two therapy .

2.2 Elderly Population

The efficacy and safety of guanadrel sulfate have also been evaluated in elderly patients, who often experience higher morbidity related to hypertension. A study involving 21 elderly patients showed significant reductions in both systolic and diastolic blood pressure after treatment with guanadrel, with minimal side effects reported .

Comparative Studies

Guanadrel sulfate has been compared with other antihypertensive agents such as methyldopa and propranolol:

  • Versus Methyldopa : In a two-year study comparing guanadrel with methyldopa, both drugs effectively controlled blood pressure; however, guanadrel was associated with fewer central nervous system side effects and less orthostatic dizziness .
  • Versus Propranolol : A controlled study indicated that guanadrel reduced blood pressure without negatively impacting metabolic parameters or exercise tolerance, unlike propranolol, which impaired exercise performance .

Safety Profile

Guanadrel sulfate is generally well tolerated. Common adverse effects include fatigue and dizziness; however, these are less frequent compared to other antihypertensives like methyldopa . Importantly, there have been no reports of organ toxicity associated with guanadrel use.

Summary of Key Studies

Study ReferencePopulationFindings
199 outpatientsEffective antihypertensive across all severity levels
20 patientsAcceptable benefit-to-risk ratio at low dosages
21 elderly patientsSignificant BP reduction; well tolerated
15 moderately hypertensive subjectsNo negative metabolic consequences compared to propranolol

Wirkmechanismus

Guanadrel sulfate exerts its effects by inhibiting the release of norepinephrine from sympathetic nerve endings. This inhibition occurs through the following steps:

Vergleich Mit ähnlichen Verbindungen

Guanadrelsulfat ähnelt anderen adrenergen Neuron-Blockern wie Guanethidin und Methyldopa. Es hat jedoch mehrere einzigartige Eigenschaften:

Ähnliche Verbindungen:

Zusammenfassend lässt sich sagen, dass Guanadrelsulfat eine wertvolle Verbindung bei der Behandlung von Bluthochdruck ist, mit einzigartigen Eigenschaften, die es zu einer effektiven und gut verträglichen Option für Patienten machen. Seine vielfältigen Anwendungen in der wissenschaftlichen Forschung unterstreichen zudem seine Bedeutung in den Bereichen Chemie, Biologie, Medizin und Industrie.

Biologische Aktivität

Guanadrel sulfate is a pharmacological agent primarily utilized for its antihypertensive properties. It acts as an adrenergic neuron inhibitor, effectively lowering blood pressure by modulating the release of norepinephrine from sympathetic nerve endings. This article delves into its biological activity, mechanism of action, efficacy in clinical settings, and side effects, supported by research findings and case studies.

Chemical and Pharmacological Profile

  • Chemical Structure : Guanadrel has the chemical formula C10H19N3O2C_{10}H_{19}N_{3}O_{2} with an average molecular weight of approximately 213.28 g/mol.
  • Mechanism of Action : Guanadrel inhibits adrenergic neurons by displacing norepinephrine, leading to reduced vascular resistance and lower blood pressure without significantly affecting cardiac output .

Case Study Overview

A notable clinical study assessed the efficacy and safety of guanadrel in elderly hypertensive patients. The study involved 21 patients aged 65 to 84 years who had previously received antihypertensive therapy that was either ineffective or caused adverse effects.

  • Results :
    • Initial Blood Pressure : Mean systolic pressure was 188 mm Hg; diastolic pressure was 100 mm Hg.
    • Post-Treatment Blood Pressure : After treatment, mean systolic pressure decreased to 139 mm Hg, and diastolic pressure to 82 mm Hg.
    • Dosage : Patients received doses ranging from 5 to 30 mg/day, averaging 16 mg/day.
    • Side Effects : Reported side effects included fatigue, dizziness, and dyspnea in four patients .

Comparative Studies

Comparative studies have highlighted guanadrel's effectiveness against other antihypertensive agents. For instance:

  • In a double-blind crossover study comparing guanadrel with propranolol:
    • Blood Pressure Reduction : Guanadrel reduced systolic blood pressure at rest by -16 mm Hg and at maximal exercise by -33 mm Hg.
    • Metabolic Impact : Unlike propranolol, guanadrel did not impair exercise tolerance or negatively affect metabolic parameters such as plasma glucose and cholesterol levels .

Side Effects and Toxicity

Guanadrel is generally well-tolerated; however, some side effects have been reported:

  • Common side effects include:
    • Dizziness
    • Drowsiness
    • Headache
    • Gastrointestinal disturbances (e.g., constipation, diarrhea)

The incidence of severe adverse effects is low, making it a viable option for managing hypertension, particularly in populations sensitive to other antihypertensive medications .

Summary of Findings

ParameterValue/Observation
Initial Mean Systolic BP188 mm Hg
Post-Treatment Mean Systolic BP139 mm Hg
Dosage Range5 to 30 mg/day
Common Side EffectsFatigue, dizziness, dyspnea
Metabolic EffectsNo significant negative impact on glucose/cholesterol

Eigenschaften

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H19N3O2.H2O4S/c2*11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10;1-5(2,3)4/h2*8H,1-7H2,(H4,11,12,13);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEVGQJRTFFMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CN=C(N)N.C1CCC2(CC1)OCC(O2)CN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N6O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40580-59-4 (Parent)
Record name Guanadrel sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045432
Record name Guanadrel sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 76 mg/ml @ 25 °C
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 1055
Record name GUANADREL SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Guanadrel is targeted uniquely to the peripheral adrenergic neuron, where it inhibits sympathetic function. The drug reaches its site of action by active transport into the neuron by the same transporter that is responsible for the reuptake of norephinephrine. In the neuron, guanadrel is concentrated within the neurosecretory vesicles, where it replaces norepinephrine. During chronic administration, guanadrel acts as a "substitute neurotransmitter," in that it is present in storage vesicles, it depletes the normal transmitter, and it can be released by stimuli that normally release norepinephrine. This replacement of norephinephrine with an inactive transmitter is probably the principal mechanism of its neuron-blocking action., Guanadrel sulfate, like guanethidine, produces a selective block of efferent, peripheral sympathetic pathways. The drug depletes norepinephrine stores from adrenergic nerve endings and, unlike guanethidine, from the adrenal medulla; guanadrel also prevents the release of norepinephrine from adrenergic nerve endings in response to sympathetic nerve stimulation. Guanadrel reportedly depletes norepinephrine stores in the GI tract to a lesser extent than does guanethidine. Chronic administration of guanadrel results in an increased sensitivity of effector cells to catecholamines. Following oral administration of guanadrel, depletion of catecholamine stores produces a fall in blood pressure which usually, but not always, is accompanied by a 5 to 10 beat/min reduction in heart rate. Venous dilation and peripheral pooling of blood may cause a slight decrease or no change in cardiac output. Total peripheral resistance usually is decreased slightly.
Details McEvoy, G.K. (ed.). American Hospital Formulary Service- Drug Information 2002. Bethesda, MD: American Society of Health-System Pharmacists, Inc. 2002 (Plus Supplements)., p. 1830
Record name GUANADREL SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystalline powder, Crystals from methanol/ethanol

CAS No.

22195-34-2
Record name Guanadrel sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022195342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanadrel sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANADREL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT147RMO91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GUANADREL SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

213.5-215 °C
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 718
Record name GUANADREL SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanadrel (Sulfate)
Reactant of Route 2
Reactant of Route 2
Guanadrel (Sulfate)
Reactant of Route 3
Guanadrel (Sulfate)
Reactant of Route 4
Reactant of Route 4
Guanadrel (Sulfate)
Reactant of Route 5
Reactant of Route 5
Guanadrel (Sulfate)
Reactant of Route 6
Reactant of Route 6
Guanadrel (Sulfate)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.